molecular formula C9H7F5O3S2 B14619772 4-(Methylsulfanyl)phenyl pentafluoroethane-1-sulfonate CAS No. 57728-78-6

4-(Methylsulfanyl)phenyl pentafluoroethane-1-sulfonate

Cat. No.: B14619772
CAS No.: 57728-78-6
M. Wt: 322.3 g/mol
InChI Key: QUJGZFQRYGBDPA-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)phenyl pentafluoroethane-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a phenyl ring substituted with a methylsulfanyl group and a pentafluoroethane-1-sulfonate group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfanyl)phenyl pentafluoroethane-1-sulfonate typically involves the reaction of 4-(methylsulfanyl)phenol with pentafluoroethane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylsulfanyl)phenyl pentafluoroethane-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under suitable conditions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the sulfonate group or modify the phenyl ring.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced phenyl derivatives.

Scientific Research Applications

4-(Methylsulfanyl)phenyl pentafluoroethane-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfonate groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)phenyl pentafluoroethane-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can further participate in chemical transformations.

Comparison with Similar Compounds

  • 4-(Methylsulfanyl)phenyl 4-methylbenzenesulfonate
  • 4-(Methylsulfanyl)phenyl 4-methylbenzenesulfonate
  • 4-(Methylsulfanyl)phenyl 4-methylbenzenesulfonate

Comparison: 4-(Methylsulfanyl)phenyl pentafluoroethane-1-sulfonate is unique due to the presence of the pentafluoroethane-1-sulfonate group, which imparts distinct chemical properties compared to other sulfonate derivatives. This makes it particularly useful in applications requiring high reactivity and stability under various conditions.

Properties

CAS No.

57728-78-6

Molecular Formula

C9H7F5O3S2

Molecular Weight

322.3 g/mol

IUPAC Name

(4-methylsulfanylphenyl) 1,1,2,2,2-pentafluoroethanesulfonate

InChI

InChI=1S/C9H7F5O3S2/c1-18-7-4-2-6(3-5-7)17-19(15,16)9(13,14)8(10,11)12/h2-5H,1H3

InChI Key

QUJGZFQRYGBDPA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)OS(=O)(=O)C(C(F)(F)F)(F)F

Origin of Product

United States

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